Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring bonded to a quinoxaline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with quinoxaline intermediates under controlled conditions. The tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate [5][5]
Uniqueness
Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new compounds with specific biological activities[5][5].
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-3,4-dihydroquinoxalin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-8-13(9-11-20)21-15-7-5-4-6-14(15)19-12-16(21)22/h4-7,13,19H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQCVGYBNJLYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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